Benzyl tetrahydro-2H-pyran-4-carboxylate

Vue d'ensemble

Description

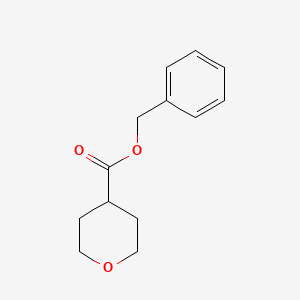

Benzyl tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The benzyl group is attached to the tetrahydropyran ring via a carboxylate functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of benzyl alcohol with tetrahydro-2H-pyran-4-carboxylic acid under esterification conditions. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to ensure sustainable production .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Benzyl tetrahydro-2H-pyran-4-carboxylic acid.

Reduction: Benzyl tetrahydro-2H-pyran-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Benzyl tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of benzyl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and its role as a prodrug .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydropyran-4-carboxylate derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical reactivity.

Benzyl esters: Compounds like benzyl acetate and benzyl benzoate have similar ester functional groups and undergo comparable chemical reactions.

Uniqueness

Benzyl tetrahydro-2H-pyran-4-carboxylate is unique due to the combination of the tetrahydropyran ring and the benzyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis and pharmaceutical development .

Activité Biologique

Benzyl tetrahydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in research and medicine.

Chemical Structure and Properties

This compound is an ester derivative of tetrahydropyran, characterized by a benzyl group attached to the tetrahydropyran ring. Its molecular formula is C12H14O3, and it has a molecular weight of 218.24 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid, which may exhibit distinct biological effects. This hydrolysis is essential for the compound's role as a prodrug, enhancing its therapeutic potential in various applications.

Antimicrobial Activity

Research has shown that derivatives of 4H-pyran compounds exhibit significant antimicrobial properties. For instance, certain 4H-pyran derivatives have been evaluated for their antibacterial effects against various Gram-positive bacteria. In one study, derivatives demonstrated lower IC50 values than ampicillin against several bacterial strains, indicating their potential as effective antimicrobial agents .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Studies indicate that certain derivatives possess strong DPPH scavenging activity, suggesting their capability to neutralize free radicals and reduce oxidative stress in biological systems . The antioxidant activity was quantitatively assessed through EC50 values, with some compounds showing comparable efficacy to known antioxidants like butylated hydroxytoluene (BHT).

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound derivatives have been evaluated in vitro against various cancer cell lines, including HCT-116 cells. Research findings indicate that specific derivatives can suppress cell proliferation effectively, with IC50 values indicating significant cytotoxicity at low concentrations . Moreover, molecular docking studies suggest that these compounds may inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, thus providing insights into their potential as anticancer agents .

Research Findings and Case Studies

A compilation of findings from recent studies highlights the diverse biological activities associated with this compound:

| Activity | Tested Compound | IC50/EC50 Value | Comparison |

|---|---|---|---|

| Antibacterial | Derivative 4g | < 10 µM | More effective than ampicillin |

| Antioxidant | Derivative 4j | 0.072 mM | Comparable to BHT |

| Cytotoxicity | Derivative 4d | 75.1 µM | Significant against HCT-116 cells |

Propriétés

IUPAC Name |

benzyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-8-15-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYRKEYNYDYBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.